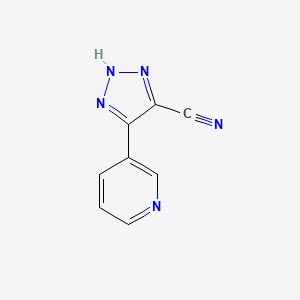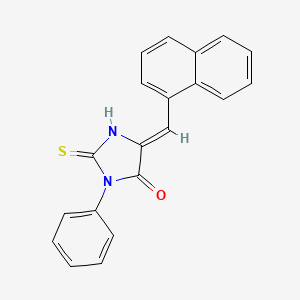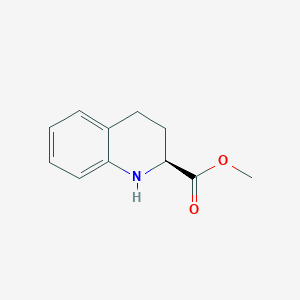
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the chiral center at the 2-position of the tetrahydroquinoline ring makes this compound particularly interesting for stereoselective synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis often begins with commercially available quinoline derivatives.
Reduction: The quinoline is reduced to tetrahydroquinoline using hydrogenation or other reducing agents.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
科学的研究の応用
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.
Industry: Used in the production of fine chemicals and as a building block for various bioactive compounds.
作用機序
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid methyl ester group.
Quinoline-2-carboxylic acid methyl ester: Lacks the tetrahydro structure.
2-Methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group instead of a carboxylic acid methyl ester.
Uniqueness
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is unique due to its chiral center and the presence of both the tetrahydroquinoline ring and the carboxylic acid methyl ester group. This combination of features makes it valuable for stereoselective synthesis and applications in various fields, including pharmaceuticals and fine chemicals.
特性
IUPAC Name |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPYLDNGYGKDY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426116 |
Source


|
| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63492-82-0 |
Source


|
| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
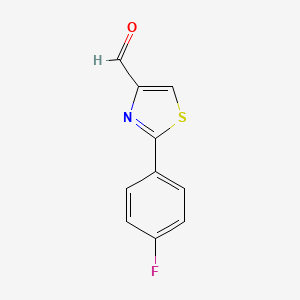
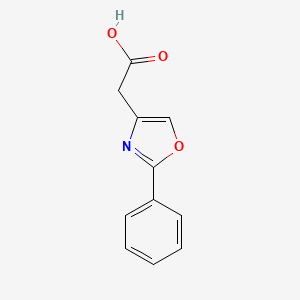
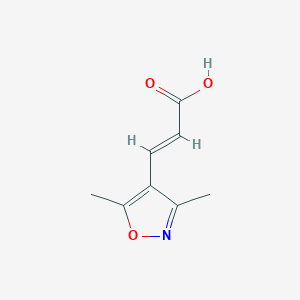

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)
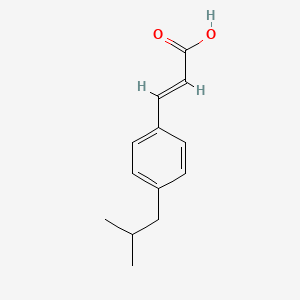

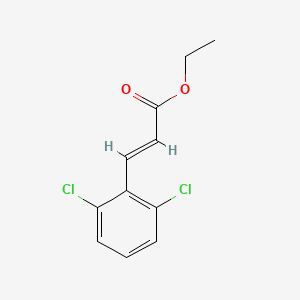
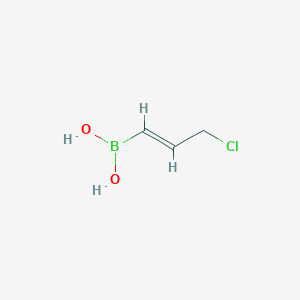
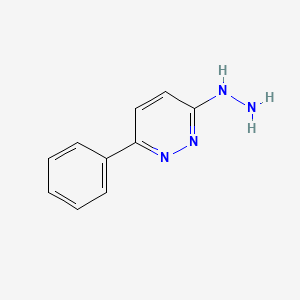

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
